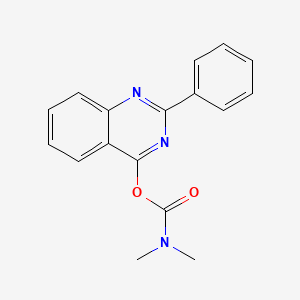

Quinazoline derivative 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

(2-phenylquinazolin-4-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C17H15N3O2/c1-20(2)17(21)22-16-13-10-6-7-11-14(13)18-15(19-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |

InChI Key |

NAXSAPGEPBKPDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Chemical Profile of Quinazoline Derivative 2

General Synthetic Strategies for the Quinazoline (B50416) Core

The construction of the quinazoline core is a well-established area of organic synthesis, with numerous methods developed to meet the demand for these valuable scaffolds. marquette.eduorganic-chemistry.org Common strategies often begin with readily available anthranilic acid derivatives or 2-aminobenzonitriles. One classical approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. More modern and efficient methods often employ transition-metal catalysis. acs.org For instance, copper-catalyzed or ruthenium-catalyzed coupling reactions have been developed to form the quinazoline ring system from precursors like 2-aminophenyl ketones or 2-aminobenzamides with amines. marquette.eduacs.org Other innovative strategies include microwave-promoted reactions and multi-component tandem reactions that allow for the rapid and diverse synthesis of functionalized quinazolines. organic-chemistry.org

Riedel Synthesis of Quinazolines

Specific Synthesis of Quinazoline Derivative 2

The synthesis of this compound is accomplished through a multi-step sequence, beginning with a substituted 2-aminobenzonitrile. The key step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. A 2,4-dichloroquinazoline (B46505) intermediate is first prepared, and subsequent reaction with a specific aniline (B41778) derivative under controlled conditions selectively displaces the chlorine atom at the C4 position. This step is crucial for establishing the 4-anilino-quinazoline core characteristic of many kinase inhibitors. The final step involves the introduction of a solubilizing group at the C6 or C7 position via another substitution reaction, which is designed to improve the compound's physicochemical properties.

Cobalt-Catalyzed Synthetic Routes

One-Pot Synthetic Procedures

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). scirp.org For this compound, these properties have been carefully optimized. Key parameters are summarized in the table below. The molecular weight and topological polar surface area (TPSA) are within ranges that suggest good potential for oral bioavailability. The octanol-water partition coefficient (LogP) indicates a balance between lipophilicity, necessary for membrane permeation, and hydrophilicity, which aids solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C24H28N4O3 | Defines the elemental composition of the molecule. |

| Molecular Weight | 420.51 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral drugs. scirp.org |

| LogP (Octanol/Water) | 3.8 | Indicates lipophilicity and affects membrane permeability and solubility. acs.org |

| Topological Polar Surface Area (TPSA) | 85.7 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. acs.org |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, influencing receptor binding and solubility. |

| Hydrogen Bond Acceptors | 6 | Number of N or O atoms, crucial for interactions with biological targets. |

Structure Activity Relationship Sar Studies of Quinazoline Derivative 2

Impact of Core Quinazoline (B50416) Ring Modifications on Bioactivity

Modifications to the fundamental quinazoline ring system can have a profound impact on biological activity. The arrangement of nitrogen atoms within the heterocyclic ring is crucial. Isomers of quinazoline, such as quinoxaline, cinnoline, and phthalazine, exhibit different electronic and steric properties, which in turn affect their interaction with biological targets. mdpi.com

The fusion of additional rings to the quinazoline core can also significantly alter bioactivity. For instance, the synthesis of triazolo[4,3-c]quinazolines has been shown to yield compounds with potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com Similarly, the creation of pyrrolo-quinazoline derivatives has led to the development of potent anti-inflammatory agents. mdpi.com

Positional Effects of Substituents on the Quinazoline Nucleus

The positions for substitution on the quinazoline ring, particularly at the 2-, 4-, 6-, and 8-positions, are considered key pharmacophoric sites for enhancing biological activities. researchgate.netnih.gov

Substitution at Position 2 and Bioactivity Modulation

The C2 position of the quinazoline ring is a frequent site for modification to modulate bioactivity. The introduction of different functional groups at this position can influence the compound's potency and selectivity. For example, in a series of 2,3-disubstituted-4(3H)-quinazolinone derivatives, the nature of the substituent at the 2-position was found to be critical for analgesic activity. A 2-phenyl derivative showed higher activity compared to 2-ethyl or 2-methyl derivatives. mdpi.com

In the context of antifungal agents, the introduction of a trifluoromethyl (-CF3) group at the N-2 position of quinazolinone resulted in compounds with potent activity against various phytopathogenic fungi. acs.org Furthermore, the synthesis of 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones, which were further incorporated into other heterocyclic systems at position 3, yielded compounds with both antimicrobial and anti-inflammatory effects. nih.gov

Table 1: Bioactivity of 2-Substituted Quinazoline Derivatives

| Compound ID | Substitution at C2 | Target/Assay | Activity | Reference |

|---|---|---|---|---|

| Derivative 1 | Phenyl | Analgesic Activity | 65% inhibition | mdpi.com |

| Derivative 2 | Ethyl | Analgesic Activity | 44% inhibition | mdpi.com |

| Derivative 3 | Methyl | Analgesic Activity | 48% inhibition | mdpi.com |

| KZL-15 | Trifluoromethyl | Antifungal (phytopathogenic fungi) | Potent activity | acs.org |

Substitution at Position 3 and Bioactivity Modulation

The N3 position of the quinazolinone ring is another critical site for modification, often leading to significant changes in biological activity. It has been suggested that the introduction of different heterocyclic moieties at this position can enhance chemotherapeutic activity. nih.govomicsonline.org

For instance, in a series of 2-phenyl-3-(3-(substituted-benzylideneamino))-quinazolin-4(3H)-one derivatives, the substitution at the N3 position was crucial for their anticonvulsant activity. omicsonline.org Similarly, for antimicrobial properties, 3-substituted quinazolinones, particularly those with hydrazine-derived Schiff's bases, have shown potential. omicsonline.org The introduction of a butyl group at position 3 has been linked to preventing seizure discharge. nih.gov

Table 2: Bioactivity of 3-Substituted Quinazolinone Derivatives

| Compound Class | Substitution at N3 | Target/Assay | Activity | Reference |

|---|---|---|---|---|

| Quinazolinone Hybrids | Pyrimidine (B1678525), triazine, ferrocene-containing peptide | Antileishmanial | Potent activity | omicsonline.org |

| Quinazolin-4(3H)-ones | 5-membered heterocyclic rings | Anticonvulsant | Active | nih.gov |

Substitution at Position 4 and Bioactivity Modulation

The C4 position is a common point for introducing diversity into the quinazoline scaffold, significantly impacting bioactivity. In the development of EGFR inhibitors, 4-anilino-quinazoline derivatives have been extensively studied. mdpi.com The nature of the aniline (B41778) moiety and its substituents directly influences the inhibitory potency and selectivity. nih.gov

For example, a series of novel quinazoline derivatives with a thiophene-2-ylmethanamine at the C-4 position showed good antiproliferative activity on A431 cells. mdpi.com Another study found that for breast cancer resistance protein (BCRP) inhibitory activity, both meta and para substituents on the aniline ring at the 4-position were preferred. semanticscholar.org

Table 3: Bioactivity of 4-Substituted Quinazoline Derivatives

| Compound Series | Substitution at C4 | Target/Assay | Activity | Reference |

|---|---|---|---|---|

| Quinazoline Derivatives | Thiophene-2-ylmethanamine | Antiproliferative (A431 cells) | Good activity (IC50 = 3.4 µM) | mdpi.com |

| 4-Anilino-quinazolines | 5-substituted furan-2-yl at C-6 and anilino at C-4 | Antiproliferative (A549 and H1975 cells) | High activity (IC50 = 7.35 µM and 3.01 µM respectively) | mdpi.com |

Substitution at Positions 6 and 8 and Bioactivity Modulation

Substitutions on the benzene (B151609) ring of the quinazoline nucleus, particularly at positions 6 and 8, play a crucial role in modulating biological activity. These positions are often modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of EGFR inhibitors, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase the activity of the compounds. mdpi.com A study on 6,8-disubstituted-2-phenyl-3-(substituted benzothiazole-2-yl)-4(3H)-quinazolinones highlighted the importance of these positions for cAMP-dependent phosphodiesterase inhibition. scirp.org Furthermore, research on receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3) inhibitors demonstrated that appropriate substitutions at positions 6 and 7 can lead to significant potency and specificity. nih.gov Halogen substituents at positions 6 and 8 have also been shown to enhance the antibacterial and antifungal activity of quinazolinone derivatives. derpharmachemica.com

Table 4: Bioactivity of 6- and 8-Substituted Quinazoline Derivatives

| Compound Series | Substitution at C6 and/or C8 | Target/Assay | Activity | Reference |

|---|---|---|---|---|

| 4-anilino-quinazoline derivatives | 2-substituted acetamido moieties at C-6 | Antiproliferative (HepG2 and MCF-7 cells) | Potent activity (IC50 = 12 µM and 3 µM respectively) | mdpi.com |

| Quinazoline-based derivatives | Extensive modifications at C6 and C7 | RIPK2 and RIPK3 inhibition | Potent and selective inhibition | nih.gov |

Influence of Various Functional Groups and Heterocyclic Moieties

The introduction of various functional groups and heterocyclic moieties to the quinazoline scaffold is a common strategy to enhance biological activity and explore new chemical space.

For example, quinazoline derivatives bearing a benzene sulfonamide moiety have been investigated for their antitumor activity. mdpi.com The incorporation of a 1,2,4-triazole (B32235) thioether moiety has led to compounds with potent antibacterial and antifungal activities. mdpi.com Hybrid molecules combining the quinazolinone scaffold with other pharmacophores like benzofuran (B130515) and imidazolium (B1220033) have shown significant cytotoxic and antimicrobial properties. nih.gov Specifically, a hybrid with a 5-bromo-1-benzofuran-2-yl group and a 6-chloro-4-oxoquinazolin-3(4H)-yl moiety demonstrated pronounced antimicrobial activity. nih.gov

The attachment of a piperazine (B1678402) ring to the quinazoline core is another common modification. For instance, quinazoline-2,4(1H,3H)-dione derivatives containing a 3-substituted piperizine ring have been developed as potent PARP-1/2 inhibitors for cancer therapy. acs.org

Aromatic Ring Substitutions and Their Effects

Substitutions on the aromatic rings of the quinazoline core play a pivotal role in modulating its biological activity. The nature and position of these substituents can significantly influence the compound's interaction with its biological target. For instance, in a series of 4-anilino-quinazoline derivatives, substitutions on the aniline moiety were found to be critical. nih.gov Specifically, 2,4-disubstitution with bulky halogen atoms on the aniline ring enhanced activity towards certain targets, while 3,4-disubstitution favored others. nih.gov

The introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7-positions of the quinazoline core has been shown to increase the activity of some derivatives. nih.gov The 6,7-dimethoxy substitution pattern was found to be particularly favorable for the inhibition of certain enzymes. nih.gov Conversely, replacing the lateral benzene ring with substituted thiadiazole or thiazole (B1198619) rings has been observed to alter the affinity of the compounds for their targets. nih.gov

| Substitution | Effect on Activity | Reference |

| 2,4-dihalogen on aniline moiety | Increased activity on VEGFR2 | nih.gov |

| 3,4-disubstitution on aniline moiety | Increased activity on EGFR | nih.gov |

| 6,7-dimethoxy on quinazoline core | Increased inhibitory activity | nih.gov |

| Replacement of benzene with thiadiazole/thiazole | Altered target affinity | nih.gov |

Halogen Atom Incorporation and Activity Enhancement

The incorporation of halogen atoms into the quinazoline scaffold has been a widely explored strategy to enhance biological activity. Studies have shown that the presence of halogen atoms at specific positions can significantly improve the potency of these derivatives. For example, the introduction of a fluorine substituent at the C-2 position of a benzene ring attached to the quinazoline core is considered vital for inhibitory activity in certain contexts. nih.gov

In other instances, the presence of halogen atoms like chlorine or fluorine on an aromatic ring substituent can lead to a significant decrease in the expression of inflammatory genes. nih.gov Specifically, meta-bromoaniline derivatives have demonstrated higher antiproliferative activity compared to their para-substituted counterparts. nih.gov The substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions has also been shown to significantly improve antibacterial activity. nih.gov

| Halogen Substitution | Position | Observed Effect | Reference |

| Fluorine | C-2 of benzene ring | Vital for inhibitory activity | nih.gov |

| Chlorine/Fluorine | Aromatic ring substituent | Decreased inflammatory gene expression | nih.gov |

| Bromine | Meta-position of aniline | Higher antiproliferative activity | nih.gov |

| Iodine | 6 and 8 positions | Improved antibacterial activity | nih.gov |

Amino and Substituted Amine Group Contributions

Amino and substituted amine groups are crucial for the biological activity of many quinazoline derivatives. Substitutions at the 4th position of the quinazolinone ring, particularly with amine or substituted amine groups, have been shown to improve their antimicrobial activities. nih.govresearchgate.net The replacement of an amide linker with a methyl-amino linker between a phenyl and quinazoline moiety, however, led to a significant decrease in inhibitory activity in one study. nih.gov

In the context of antitumor agents, the incorporation of different amine functionalities has yielded varied results. Acyclic amine substituted derivatives have shown potent inhibition of EGFR-TK phosphorylation, while cyclic amine substitutions were effective in different cell lines. mdpi.comekb.eg The nature of the amine also influences selectivity, with some derivatives possessing a 4-methylpiperazine group at the 7-position of the quinazoline moiety displaying better antiproliferative activity than those with morpholine (B109124) or piperidine (B6355638) groups. mdpi.com

Role of Methyl and Thiol Groups

The presence of methyl and thiol groups at specific positions of the quinazoline ring system is essential for certain biological activities. nih.gov For instance, methyl or thiol groups at the 2-position are considered important for antimicrobial activities. nih.gov In some cases, methyl-sulfonamide derivatives were found to be more active than their propyl or phenyl-substituted counterparts, a difference attributed to steric hindrance and the lack of new hydrogen bond interactions. nih.govmdpi.com

Modification of a compound to a thiourea-substituted 2-methylthio quinazolinone derivative has been shown to yield higher activity in certain assays. encyclopedia.pubmdpi.com However, the replacement of an ether oxygen atom with a thiol ether resulted in a considerable loss of potency in a series of antimalarial compounds. acs.org

Impact of Pyrazole (B372694), Thiazole, and Hydroxamic Acid Moieties

The introduction of other heterocyclic moieties, such as pyrazole, thiazole, and hydroxamic acid, can significantly modulate the biological profile of quinazoline derivatives.

Pyrazole: The replacement of a benzene ring with a pyrazole ring was well-tolerated in a series of antibacterials. acs.org Some pyrazole-substituted quinazolinones have also been investigated for their analgesic activity. mdpi.com

Thiazole: The incorporation of a thiazole moiety has been shown to be critical for high activity in certain quinazolinone-thiazole hybrids. tandfonline.com In some instances, the total replacement of a lateral benzene ring with a substituted thiazole ring led to an increased affinity towards specific biological targets. nih.gov

Hydroxamic Acid: Merging a 4-anilino-quinazoline structural motif with a hydroxamic acid moiety has led to the development of novel derivatives with multitarget inhibitory activity. nih.gov The decoration of a quinazolinone with a hydroxamic acid was tolerated in the design of dual inhibitors. researchgate.net

Conformational Analysis and Its Correlation with Biological Efficacy

The three-dimensional conformation of Quinazoline derivative 2 is a critical determinant of its biological efficacy. The spatial arrangement of its various functional groups dictates how it interacts with the binding site of its target protein. Computational docking studies are often employed to understand these interactions and to predict the binding affinities of different derivatives. frontiersin.org

For example, the conformation of the triazino[2,3-c]quinazoline fragment was found to be identical for all studied ligands within the active site of a particular enzyme. preprints.orgnih.gov In another study, the slight deviation of the quinazoline core in the active site of EGFR, generated by bulkier groups, led to shorter hydrogen bonds and increased inhibitory activity. nih.gov Analysis of conformational relationships has also revealed that aryl rings substituted with certain groups can improve binding to microtubules. mdpi.com These computational findings highlight the importance of conformational analysis in the rational design of potent quinazoline-based inhibitors. nih.gov

Bioisosteric Replacement Strategies in this compound Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This approach involves replacing a functional group with another group that has similar physical or chemical properties. In the context of this compound, bioisosteric replacement has been employed to optimize its pharmacokinetic and pharmacodynamic profile.

A notable example is the use of a 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of an existing drug. rsc.org In another study, the bioisosteric replacement of a carbon atom with a sulfur atom was explored to improve the anti-inflammatory activity of a lead compound. preprints.orgnih.govnih.gov This strategy can lead to changes in molecular properties such as size, shape, electron density, and lipophilicity, which in turn can affect biological activity, target selectivity, and toxicity. preprints.org The replacement of a quinoline (B57606) moiety with a bioisosteric group in a series of derivatives led to significantly improved selectivity for its target enzyme. rsc.org These examples underscore the utility of bioisosteric replacement in the rational design and optimization of this compound.

Molecular Mechanisms of Action of Quinazoline Derivative 2

Modulation of Receptor Activity

Quinazoline (B50416) derivative 2 has demonstrated a significant capacity to modulate the activity of several key receptors implicated in cellular signaling pathways, particularly those driving cancer progression. Its mechanisms of action often involve direct inhibition of the kinase activity of these receptors, thereby disrupting downstream signaling cascades that control cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline core is a well-established scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov This is due to its high affinity for the active site of the EGFR kinase domain. nih.gov Several quinazoline-based drugs, including gefitinib (B1684475), erlotinib, and lapatinib, have been approved for cancer treatment. nih.govmdpi.com The development of these inhibitors has progressed through multiple generations to target both common and resistance-conferring mutations in EGFR. nih.gov

Quinazoline derivatives function as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP at the kinase domain, which is a critical component of the signaling pathway that regulates cell proliferation and differentiation. nih.govfrontiersin.org The overexpression of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. frontiersin.org Research has focused on modifying the quinazoline structure to enhance inhibitory activity against various EGFR mutants. nih.gov For instance, the introduction of a thiophene (B33073) ring into the quinazoline heterocycle has shown promise in developing potent anticancer agents. ekb.eg Specifically, substitutions at the 6 and 7 positions of the quinazoline ring and an electron-withdrawing group at position 5 of the thiophene have been shown to enhance inhibitory efficacy. ekb.eg

Some quinazolinone derivatives, which are oxidized forms of quinazolines, also exhibit potent EGFR inhibitory activity. tandfonline.commdpi.com Studies have shown that 3-methyl-quinazolinone derivatives can effectively inhibit wild-type EGFR. ekb.eg Furthermore, certain 2,4-disubstituted quinazoline derivatives have been identified as potent EGFR inhibitors, with some compounds showing greater efficacy than the reference drug gefitinib. nih.gov

Interactive Table: EGFR Inhibition by Quinazoline Derivatives

| Compound | Target | IC50 | Cell Line(s) | Reference |

|---|---|---|---|---|

| Compound 8 | EGFRwt, EGFRT790M/L858R | 0.8 nM, 2.7 nM | H1975, A549, HeLa, MCF-7 | nih.gov |

| Afatinib | EGFRwt, EGFRT790M/L858R | 0.6 nM, 3.5 nM | H1975, A549, HeLa, MCF-7 | nih.gov |

| Compound 24 | EGFRwt, EGFRT790M | - | A549, A431 (antiproliferative) | nih.gov |

| Gefitinib | EGFRwt | - | A549, A431 (antiproliferative) | nih.gov |

| Osimertinib | EGFRT790M | - | EGFRT790M-positive cells | nih.gov |

| Compound 23 | EGFR TK | 4.0 µM | A431 | ekb.eg |

| Erlotinib | EGFR TK | - | A431 | ekb.eg |

| Compound 28 | EGFR | 10 nM | A549, SMMC‐7721, PC‐3 | ekb.eg |

| Compound 5k | EGFRwt-TK | 10 nM | PC-3, SMMC-7721 | tandfonline.com |

| Compound G | EGFR-TK | - | MCF-7 | mdpi.com |

| Compound E | EGFR-TK | - | MDA-MBA-231 | mdpi.com |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.netnih.gov Quinazoline derivatives have been extensively studied as inhibitors of VEGFR-2. researchgate.netnih.gov Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor approved for treating late-stage medullary thyroid cancer that targets VEGFR-2, EGFR, and RET receptors. researchgate.nettandfonline.com

The design of novel quinazoline-based VEGFR-2 inhibitors often involves creating derivatives that can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov Docking studies have shown that potent VEGFR-2 inhibitors bind to key amino acids in the active site, such as Asp1044 and Glu883, and have hydrophobic interactions with the receptor's pocket. nih.gov

Several studies have reported the synthesis and evaluation of new quinazoline derivatives as VEGFR-2 inhibitors. For example, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivatives were designed, and compound SQ2 showed promising VEGFR-2 kinase inhibition with an IC50 of 0.014 μM. nih.gov Another study reported quinazoline-2-thiol derivatives, with compound 5p being the most active against the VEGFR-2 enzyme with an IC50 of 0.117 μM. dovepress.com Furthermore, thiosemicarbazone-containing quinazoline derivatives have been developed, with compound TSC10 showing a VEGFR2 kinase assay IC50 of 119 nM. mdpi.com

Interactive Table: VEGFR-2 Inhibition by Quinazoline Derivatives

| Compound | Target | IC50 | Cell Line(s) | Reference |

|---|---|---|---|---|

| SQ2 | VEGFR-2 kinase | 0.014 µM | HT-29, COLO-205 | nih.gov |

| Cabozantinib | VEGFR-2 kinase | 0.0045 µM | HT-29, COLO-205 | nih.gov |

| 5p | VEGFR-2 enzyme | 0.117 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |

| 5h | VEGFR-2 enzyme | 0.215 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |

| 5d | VEGFR-2 enzyme | 0.274 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |

| Sorafenib | VEGFR-2 enzyme | 0.069 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |

| TSC10 | VEGFR2 kinase | 119 nM | Ea.Hy296, HaCaT, A375 | mdpi.com |

| 3i | VEGFR-2 | 0.120 µM | 60 cancer cell lines | tandfonline.com |

| 3j | VEGFR-2 | 0.197 µM | HT-29 | tandfonline.com |

| Sorafenib | VEGFR-2 | 0.088 µM | - | tandfonline.com |

CSF1R, MET, ROR1, G9a, and HER2 Pathway Interventions

Recent research has expanded the scope of quinazoline derivatives to include the inhibition of other critical signaling pathways involved in cancer.

CSF1R: Colony-stimulating factor-1 receptor (CSF1R) is implicated in the repolarization of tumor-associated macrophages (TAMs) and is a target for cancer immunotherapy. researchgate.net Property-driven optimization of a clinical multitargeting kinase inhibitor has led to the discovery of orally active and selective CSF1R inhibitors based on the quinazoline scaffold. researchgate.net

MET: The MET proto-oncogene encodes a receptor tyrosine kinase that is involved in cell proliferation, survival, and motility. Some quinazolinone derivatives have been reported to inhibit c-Met. tandfonline.com

ROR1: ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is essential for cell proliferation and survival. researchgate.net Novel 6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivatives have been designed as potential ROR1 inhibitors. researchgate.net

G9a: While direct inhibition of G9a by a compound explicitly named "Quinazoline derivative 2" is not detailed in the provided search results, the broader class of quinazoline derivatives is being explored for its epigenetic modifying activities.

HER2: Human epidermal growth factor receptor 2 (HER2) is another member of the EGFR family, and its gene amplification is a key driver in several cancers. nih.gov To address the adverse effects associated with dual EGFR/HER2 inhibitors like lapatinib, novel quinazoline derivatives with enhanced selectivity for HER2 over wild-type EGFR have been designed. nih.gov Structure-activity relationship studies have shown that the aniline (B41778) moiety at C-4 and substituents at C-6 of the quinazoline ring are crucial for this selectivity. nih.gov Compound 7c, for example, exhibited an IC50 of 8 nM for HER2 and was 240-fold more selective for HER2 over EGFR compared to lapatinib. nih.gov

Cholinesterase Enzyme Inhibition

Quinazoline derivatives have also been investigated for their potential to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are therapeutic targets in Alzheimer's disease. mdpi.comnih.govnih.gov Studies have shown that 2,4-disubstituted quinazoline derivatives can inhibit both AChE and BuChE. nih.gov For instance, compound 9 was identified as a dual inhibitor of cholinesterases with an AChE IC50 of 2.1 μM and a BuChE IC50 of 8.3 μM. nih.gov Another study on novel 2,4-disubstituted quinazoline derivatives found compounds with potent and selective inhibitory activities against BuChE, with compound 6f showing an IC50 of 0.52 µM. nih.gov Kinetic studies have suggested a mixed-type inhibition pattern, indicating that these compounds may bind to both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov

Interactive Table: Cholinesterase Inhibition by Quinazoline Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 9 | AChE | 2.1 µM | nih.gov |

| Compound 9 | BuChE | 8.3 µM | nih.gov |

| Compound 6f | eqBuChE | 0.52 µM | nih.gov |

| Compound 6h | eqBuChE | 6.74 µM | nih.gov |

| Compound 6j | eqBuChE | 3.65 µM | nih.gov |

Enzyme and Protein Target Modulation

Beyond receptor tyrosine kinases, this compound and its analogs modulate the activity of other crucial enzymes and proteins involved in cellular signaling.

Inhibition of PI3K Signaling Pathways

The phosphatidylinositol-3-kinase (PI3K) pathway is fundamental for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. mdpi.comnih.gov Consequently, PI3K is a significant target for cancer therapy. nih.gov Several FDA-approved, quinazoline-based drugs, such as idelalisib (B1684644) and copanlisib, are PI3K inhibitors. nih.gov

Quinazoline derivatives can act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. mdpi.comfrontiersin.org For example, a novel quinazolinone chalcone (B49325) derivative, compound (134), was shown to significantly impact the PI3K/Akt/mTOR pathway. mdpi.com Another quinazolinone derivative, compound (135), exhibited an IC50 of 13.11 nM against PI3Kγ kinase. mdpi.com A study on a novel quinazoline derivative, WYK431, demonstrated that it induces G2/M phase arrest and apoptosis in human gastric cancer cells by blocking the PI3K signaling pathway. spandidos-publications.com Furthermore, a series of quinazoline derivatives bearing an acrylamide (B121943) fragment were prepared, and compound 15c was found to have excellent enzyme activity against PI3Kδ with an IC50 of 27.5 nM. nih.gov

Interactive Table: PI3K Inhibition by Quinazoline Derivatives

| Compound | Target | IC50 | Cell Line(s) | Reference |

|---|---|---|---|---|

| Compound (135) | PI3Kγ kinase | 13.11 nM | Leukemia cells | mdpi.com |

| WYK431 | PI3K signaling pathway | - | BGC823 | spandidos-publications.com |

| Compound 15c | PI3Kδ | 27.5 nM | - | nih.gov |

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

The quinazoline scaffold has been identified as a promising framework for the development of Poly-(ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies.

Researchers have synthesized and evaluated numerous quinazoline-based compounds for their PARP inhibitory activity. For instance, a series of 2-substituted-quinazoline-4-ones demonstrated significant potential as PARP inhibitors. nih.gov In one study, a quinazolinone derivative, referred to as compound 12c, was developed as a bioisostere of the known PARP inhibitor Olaparib and exhibited an IC50 value of 30.38 nM against PARP-1. rsc.org Another investigation into 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones revealed that compounds in the 8-methylquinazolinone series were among the most potent PARP inhibitors reported at the time, with IC50 values ranging from 0.13 to 0.27 μM. acs.org Furthermore, the quinazoline-2,4(1H,3H)-dione scaffold has been explored, leading to the discovery of potent PARP-1 inhibitors with IC50 values in the nanomolar range. nih.gov

More recent work has focused on enhancing both potency and selectivity. A series of quinazoline-2,4(1H,3H)-dione derivatives bearing a piperizinone moiety were developed, with one compound, Cpd36, showing remarkable activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). drugbank.com Another study on similar derivatives resulted in compounds with high potency and selectivity for PARP-1 over PARP-2; for example, compound 24 had an IC50 of 0.51 nM for PARP-1 and 23.11 nM for PARP-2. acs.org

Table 1: PARP Inhibition by Various Quinazoline Derivatives

| Compound ID | Target | IC50 | Source |

|---|---|---|---|

| Compound 12c | PARP-1 | 30.38 nM | rsc.org |

| 8-Methylquinazolinone Series | PARP | 0.13-0.27 µM | acs.org |

| Cpd36 | PARP-1 | 0.94 nM | drugbank.com |

| Cpd36 | PARP-2 | 0.87 nM | drugbank.com |

| Compound 24 | PARP-1 | 0.51 nM | acs.org |

| Compound 24 | PARP-2 | 23.11 nM | acs.org |

| NU1025 | PARP | 0.40 µM | acs.org |

| Compound U | PARP-1 | 13.3 nM | nih.gov |

| Compound U | PARP-2 | 67.8 nM | nih.gov |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of TS is a well-established target for cancer chemotherapy. Several quinazoline-based antifolates have been developed as potent TS inhibitors.

These inhibitors often act as structural analogues of the TS substrate N5,N10-methylenetetrahydrofolate. nih.gov Research has shown that modifications to the quinazoline core can lead to highly potent inhibitors. For example, a series of lipophilic quinazoline antifolates with modifications at the C2-methyl substituent demonstrated good TS inhibition, with most compounds having IC50 values of less than 1 μM. acs.org These particular derivatives are thought to enter cells via passive diffusion rather than requiring the reduced folate carrier. acs.org

Further structural developments, such as the creation of benzo[f]quinazoline (B14752245) derivatives, have yielded even more potent compounds. One such derivative, 3e, which combines TS inhibitory activity with folylpolyglutamate synthetase (FPGS) substrate activity and affinity for the reduced folate transport system, showed IC50 values in the nanomolar range (0.2-0.8 nM) against certain tumor cell lines. nih.gov Another study on benzoquinazoline inhibitors with a sulfonamide link to the benzoylglutamate side chain reported compounds with Ki values as low as 2.5 nM against the human enzyme and IC50 values for growth inhibition as low as 70 nM. ebi.ac.uk

Table 2: Thymidylate Synthase (TS) Inhibition by Quinazoline Derivatives

| Compound Class/ID | Target | Ki app / IC50 | Source |

|---|---|---|---|

| Lipophilic Quinazoline Antifolates | TS | <1 µM | acs.org |

| Benzo[f]quinazoline derivative 3e | TS | 0.2-0.8 nM | nih.gov |

| Benzoquinazoline Sulfonamides | Human TS | Ki as low as 2.5 nM | ebi.ac.uk |

| ICI D1694 (Raltitrexed) | L1210 TS | - | nih.gov |

| L-Glu-γ-D-Glu(tetrazole) α derivative 60 | Mouse L1210 leukemia cells TS | Kiapp = 0.2 nM | researchgate.net |

Cathepsin B, H, and L Inhibition

Cathepsins are a class of proteases that, when dysregulated, are implicated in various diseases, including cancer. The inhibition of specific cathepsins is a target for therapeutic intervention. A novel series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were synthesized and evaluated for their inhibitory effects on mammalian hepatic cysteine proteases, specifically Cathepsins B, H, and L. nih.gov

Within this series, the compound (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinazoline (compound 1g) was identified as the most potent inhibitor against all three cathepsins. nih.gov The inhibitory constants (Ki) for this compound were in the nanomolar and even picomolar range, indicating very strong binding to the enzymes.

Table 3: Cathepsin Inhibition by Quinazoline Derivative 1g

| Enzyme | Ki Value | Source |

|---|---|---|

| Cathepsin B | 10⁻¹⁰ M | nih.gov |

| Cathepsin H | 10⁻¹⁰ M | nih.gov |

| Cathepsin L | 10⁻⁹ M | nih.gov |

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX-15) Modulation

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathways of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The development of dual inhibitors of COX-2 and LOX-15 is a strategy to achieve anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

A series of novel quinazolinone tethered phenyl urea (B33335) derivatives were designed to act as triple inhibitors of mutant EGFR, COX-2, and 15-LOX. researchgate.net Several of these compounds (6e, 6d, 6j, 6m, and 6n) displayed low micromolar IC50 values against all three targets, along with good selectivity for COX-2 over COX-1. researchgate.net In a different study, new thioquinazolinone molecules were synthesized and showed dual inhibitory activity. Compounds 2c, 3b, 3h, 3j, and 3k exhibited COX-2 inhibition with IC50 values ranging from 0.11 to 0.19 µM and 15-LOX inhibition with IC50 values between 3.98 and 7.62 µM. aub.edu.lb

Table 4: COX and 15-LOX Inhibition by Quinazolinone Derivatives

| Compound ID | Target | IC50 (µM) | Source |

|---|---|---|---|

| Compound 6e, 6d, 6j, 6m, 6n | COX-2, 15-LOX | Low micromolar | researchgate.net |

| Compound 3h | COX-2 | 0.11 | aub.edu.lb |

| Compound 3j | COX-2 | 0.16 | aub.edu.lb |

| Compound 3k | COX-2 | 0.17 | aub.edu.lb |

| Compound 2c | COX-2 | 0.18 | aub.edu.lb |

| Compound 3b | COX-2 | 0.19 | aub.edu.lb |

| Compound 3k | 15-LOX | 3.98 | aub.edu.lb |

| Compound 3b | 15-LOX | 4.33 | aub.edu.lb |

| Compound 3j | 15-LOX | 5.21 | aub.edu.lb |

| Compound 2c | 15-LOX | 6.21 | aub.edu.lb |

| Compound 3h | 15-LOX | 7.62 | aub.edu.lb |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as an important class of anticancer agents. The quinazoline and quinazolinone scaffolds have been utilized as capping groups in the design of novel HDAC inhibitors. researchgate.net

A series of quinazolin-4-one based hydroxamic acids were designed as dual PI3K/HDAC inhibitors, with several compounds showing high potency (IC50 < 10 nM) and selectivity against HDAC6. acs.org Another study focused on quinazolin-4-one derivatives containing a hydroxamic acid moiety, identifying compound 4b as a highly potent HDAC6 inhibitor with an IC50 of 8 nM. acs.org Phthalazino[1,2-b]-quinazolinone derivatives have also been developed as multi-target HDAC inhibitors, with compound 8h demonstrating nano-molar IC50 values against various HDAC subtypes. nih.gov Furthermore, some quinazoline-based derivatives have shown synergistic inhibition of both HDAC1 and HDAC6, with IC50 values in the low nanomolar range for both enzymes. mdpi.com

Table 5: HDAC Inhibition by Quinazoline Derivatives

| Compound ID | Target | IC50 | Source |

|---|---|---|---|

| Compound 48c | HDAC6 | < 10 nM | acs.org |

| Compound 4b | HDAC6 | 8 nM | acs.org |

| Compound 3f | HDAC6 | 29 nM | acs.org |

| Compound 8h | HDAC subtypes | Nano-molar | nih.gov |

| Compound 1 | HDAC1 | 31 nM | mdpi.com |

| Compound 1 | HDAC6 | 16 nM | mdpi.com |

| Compound 2 | HDAC1 | 37 nM | mdpi.com |

| Compound 2 | HDAC6 | 25 nM | mdpi.com |

Cellular and Subcellular Level Interactions

Interference with DNA Replication and Transcription Processes

Beyond inhibiting specific enzymes, certain quinazoline derivatives can directly interfere with fundamental cellular processes like DNA replication and transcription. This can occur through various mechanisms, including the stabilization of secondary DNA structures or by targeting key proteins involved in these processes. nih.govaurak.ac.ae

One such mechanism is the stabilization of G-quadruplexes, which are four-stranded DNA structures found in telomeres and promoter regions of oncogenes like c-myc. A specific quinazoline derivative, QPB-15e, has been shown to bind to and stabilize the G-quadruplex in the c-myc promoter. oncotarget.com This stabilization blocks double-stranded DNA replication and downregulates the expression of the c-myc gene. oncotarget.com Other 2,4-disubstituted quinazoline derivatives have also been identified as highly selective ligands for telomeric G-quadruplex DNA. researchgate.net

Another point of interference is the Werner (WRN) helicase, an enzyme critical for maintaining the stability of DNA replication forks. mdpi.com The quinazoline derivative kzl052 was found to target WRN helicase, leading to the inhibition of cancer cell growth by affecting the stability of DNA replication forks and the RB pathway. mdpi.com In vitro studies showed that kzl052 inhibited the growth of PC3 prostate cancer cells with an IC50 of 0.39 ± 0.01 μM. mdpi.com

Table 6: Interference with DNA Replication/Transcription by Quinazoline Derivatives

| Compound ID | Mechanism | Effect | Source |

|---|---|---|---|

| QPB-15e | Binds and stabilizes c-myc promoter G-quadruplex | Inhibits double-stranded DNA replication, downregulates c-myc expression | oncotarget.com |

| kzl052 | Targets WRN helicase | Destabilizes DNA replication forks, inhibits cell growth (IC50 = 0.39 µM in PC3 cells) | mdpi.com |

Induction of Apoptosis and Regulation of Apoptosis-Related Proteins

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins. One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. Specifically, certain derivatives have been found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9. mdpi.com Activated caspase-9 then initiates a cascade by activating downstream effector caspases, such as caspase-3 and caspase-7. frontiersin.orgnih.govnih.gov The activation of these executioner caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. frontiersin.orgmdpi.com Some studies have also indicated the involvement of the extrinsic apoptosis pathway, as evidenced by the upregulation of caspase-8. nih.gov

Furthermore, the tumor suppressor protein p53 has been identified as a key player in the apoptotic process induced by some quinazoline derivatives. mdpi.com The activation and upregulation of p53 can contribute to the transcriptional activation of pro-apoptotic genes, further promoting cell death. mdpi.com

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Protein | Effect | Pathway |

| Bax | Upregulation | Intrinsic Apoptosis |

| Bcl-2 | Downregulation | Intrinsic Apoptosis |

| Cytochrome c | Release from mitochondria | Intrinsic Apoptosis |

| Caspase-9 | Activation | Intrinsic Apoptosis |

| Caspase-3 | Activation | Executioner Caspase |

| Caspase-7 | Activation | Executioner Caspase |

| Caspase-8 | Upregulation | Extrinsic Apoptosis |

| p53 | Upregulation/Activation | Apoptosis Regulation |

Mechanism of Cell Cycle Arrest (e.g., G2/M phase)

A significant mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest, predominantly at the G2/M phase. mdpi.combohrium.comspandidos-publications.com This arrest prevents cancer cells from entering mitosis, thereby inhibiting their division and proliferation.

The arrest in the G2/M phase is often mediated by the modulation of key cell cycle regulatory proteins. mdpi.com Studies have shown that certain quinazoline derivatives can decrease the expression of cyclin-dependent kinase 1 (CDK1) and cell division cycle 25C (CDC25C). nih.govspandidos-publications.com CDK1, in complex with cyclin B, is a crucial kinase that promotes entry into mitosis. CDC25C is a phosphatase that activates the CDK1/cyclin B complex. By downregulating both CDK1 and CDC25C, these derivatives effectively halt the cell cycle at the G2/M transition. nih.govspandidos-publications.com

In addition to targeting CDK1 and CDC25C, some derivatives have been observed to upregulate the expression of cyclin B and enhance the phosphorylation of histone H3 at Ser10, which are also indicative of a mitotic arrest. mdpi.com The collective impact of these molecular changes is the accumulation of cells in the G2/M phase, which can subsequently lead to the induction of apoptosis. mdpi.comnih.gov

Table 2: Proteins Modulated by this compound in G2/M Cell Cycle Arrest

| Protein | Effect | Role in Cell Cycle |

| CDK1 | Downregulation | Promotes entry into mitosis |

| CDC25C | Downregulation | Activates CDK1/cyclin B complex |

| Cyclin B | Upregulation | Forms complex with CDK1 |

| Phospho-Histone H3 (Ser10) | Upregulation | Marker of mitotic arrest |

Inhibition of Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties by targeting key signaling pathways involved in this process. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that is a pivotal regulator of angiogenesis. benthamdirect.comnih.govnih.gov

Certain quinazoline derivatives have been shown to directly inhibit the kinase activity of VEGFR-2. nih.gov This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades. nih.gov One such derivative, compound 11d, exhibited potent inhibitory activity against VEGFR2 with an IC50 of 5.49 μM. nih.gov

The inhibition of VEGFR-2 activation leads to the downregulation of the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov This pathway plays a crucial role in regulating endothelial cell proliferation, migration, and survival, all of which are essential for neovascularization. By suppressing this pathway, these derivatives effectively inhibit the various steps of angiogenesis. nih.gov Furthermore, some derivatives have also been found to downregulate the expression of both VEGF and VEGFR2 at the mRNA level in endothelial cells. nih.gov

Table 3: Effect of this compound on Angiogenesis-Related Molecules

| Molecule | Effect | Function |

| VEGFR-2 | Inhibition of kinase activity, Downregulation of expression | Key receptor in angiogenesis |

| VEGF | Downregulation of expression | Ligand for VEGFR-2 |

| Akt/mTOR/p70s6k Pathway | Suppression | Downstream signaling of VEGFR-2 |

Disruption of Microtubule Polymerization

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. The disruption of microtubule dynamics is a well-established strategy for cancer therapy. This compound has been identified as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin. mdpi.comnih.govplos.org

Several quinazoline derivatives have been shown to bind to tubulin, often at the colchicine (B1669291) binding site, and inhibit its assembly into microtubules. nih.govresearchgate.net This interference with microtubule polymerization leads to a disorganized microtubule network and the disruption of mitotic spindle formation. plos.org As a consequence, cells are arrested in mitosis, a state that can trigger apoptosis. plos.orgresearchgate.net For example, compound 2 was found to inhibit tubulin polymerization with an IC50 of 3.16 ± 0.21 μM, which was slightly more potent than colchicine. nih.gov Another compound, LJK-11, was also demonstrated to inhibit microtubule polymerization in vitro and disrupt mitotic spindles in cells. plos.org

The structural features of the quinazoline derivatives, such as substitutions on the aryl rings, can influence their binding affinity to tubulin and their inhibitory potency. mdpi.com

Table 4: Research Findings on Microtubule Polymerization Inhibition by Quinazoline Derivatives

| Compound | Key Finding | Reference |

| Compound 2 | Inhibited tubulin polymerization with an IC50 of 3.16 ± 0.21 μM. | nih.gov |

| LJK-11 | Inhibited microtubule polymerization and disrupted mitotic spindles. | plos.org |

| Compound 102 | Showed strong binding to α- and β-tubulin, inhibiting microtubule polymerization. | mdpi.com |

| Compound 105 | Significantly inhibited microtubule protein polymerization in vitro. | mdpi.com |

Effects on Inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)

Chronic inflammation is known to contribute to the development and progression of various diseases, including cancer. This compound has demonstrated anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines. nih.govnih.govresearchgate.netjneonatalsurg.com

Studies have shown that certain quinazoline derivatives can significantly inhibit the expression and production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells, such as macrophages. nih.govresearchgate.net This suppression of pro-inflammatory cytokines is often linked to the inhibition of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govjneonatalsurg.com By preventing the activation and translocation of NF-κB, these derivatives can reduce the transcription of genes encoding for these inflammatory mediators. nih.gov

For instance, one 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative showed significant anti-inflammatory activity by inhibiting the expression of TNF-α, IL-1β, and IL-6 in endotoxin-stimulated macrophages. nih.gov Another derivative, MR2938, was able to decrease the mRNA levels of IL-1β, TNF-α, and IL-6. researchgate.net

Modulation of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS or NOS II) is associated with inflammatory conditions and cancer. This compound has been found to modulate NO production, primarily by inhibiting the expression of iNOS. nih.govnih.govresearchgate.net

Research has demonstrated that certain quinazoline derivatives can dose-dependently inhibit the formation of nitrite, a stable metabolite of NO, in macrophage cell lines. nih.gov This reduction in NO production is not due to the direct inhibition of iNOS enzyme activity but rather to the suppression of iNOS mRNA and protein expression. nih.gov This indicates that these compounds act at the level of gene expression to control NO synthesis. The inhibitory effect on iNOS expression has been observed to be selective for macrophages in some cases. nih.gov

Table 5: Effects of Quinazoline Derivatives on Inflammatory Mediators

| Mediator | Effect | Mechanism |

| IL-1β | Inhibition of production | Suppression of gene expression |

| IL-6 | Inhibition of production | Suppression of gene expression |

| TNF-α | Inhibition of production | Suppression of gene expression, Inhibition of NF-κB pathway |

| Nitric Oxide (NO) | Inhibition of production | Suppression of iNOS gene expression |

Inhibition of Beta-Amyloid Aggregation and Tau Protein Modification

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. This compound has emerged as a promising scaffold for the development of multi-targeting agents for AD by addressing these pathological hallmarks. researchgate.netmdpi.comresearchgate.net

Several 2,4-disubstituted quinazoline derivatives have been synthesized and shown to inhibit the aggregation of Aβ peptides (Aβ40 and Aβ42). nih.gov For example, compound 15b was identified as a potent Aβ aggregation inhibitor, being more effective than the reference compounds curcumin (B1669340) and resveratrol. nih.gov The ability of these derivatives to prevent the formation of toxic Aβ oligomers and fibrils is a key aspect of their potential therapeutic effect.

In addition to inhibiting Aβ aggregation, some quinazoline derivatives have also shown the potential to modulate tau protein. While direct inhibition of tau modification by a "this compound" is less specifically documented, the broader class of quinazoline derivatives has been investigated for their ability to inhibit kinases involved in tau hyperphosphorylation. Furthermore, some derivatives have been designed as selective histone deacetylase 6 (HDAC6) inhibitors. acs.org Inhibition of HDAC6 can lead to increased acetylation of α-tubulin, which may improve microtubule stability and axonal transport, processes that are disrupted by pathological tau. acs.org

Table 6: Quinazoline Derivatives as Modulators of Alzheimer's Disease Pathologies

| Compound/Derivative Class | Target | Key Finding | Reference |

| Compound 15b (4-(benzylamino)quinazolin-2-ol) | Aβ Aggregation | Potent inhibitor of Aβ40 aggregation (IC50 = 270 nM). | nih.gov |

| Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | Aβ Aggregation & Cholinesterases | Dual inhibitor of Aβ aggregation and cholinesterases. | nih.gov |

| Quinazolin-4-one derivatives | HDAC6 | Selectively inhibit HDAC6, increasing α-tubulin acetylation. | acs.org |

Antioxidant Mechanisms

This compound exhibits its antioxidant effects through a variety of molecular mechanisms, primarily by enhancing the endogenous antioxidant defense systems and directly scavenging reactive oxygen species (ROS). Research has highlighted its ability to modulate key signaling pathways and upregulate the activity of crucial antioxidant enzymes.

One of the primary pathways influenced by quinazoline derivatives is the Kelch-like ECH-associated protein 1 (Keap1)–nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. tandfonline.comdovepress.com This pathway is a central regulator of cellular resistance to oxidative stress. tandfonline.com Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or certain inducers, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. tandfonline.comdovepress.com In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes. tandfonline.comdovepress.com Some quinazoline derivatives have been shown to inhibit the Keap1-Nrf2 protein-protein interaction, which leads to the accumulation of Nrf2 and subsequent enhanced gene expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). tandfonline.com For instance, certain indazolo[3,2-b]quinazolinone derivatives have been found to downregulate the expression of Nrf2 and its downstream target genes, including NQO1, HO-1, and Gclc, suggesting a complex regulatory role. nih.gov

Studies have demonstrated that treatment with specific quinazoline derivatives leads to a significant, dose-dependent increase in the levels and activity of key antioxidant enzymes. These enzymes play a critical role in neutralizing harmful ROS and maintaining cellular redox homeostasis.

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Research on 2,3-disubstituted quinazolinone-derived Schiff bases showed that treatment of human renal TH-1 cells with these compounds led to a dose-dependent increase in SOD activity. nih.gov For example, one derivative, Q6, at concentrations of 20 and 50 µM, significantly increased SOD activity by 47.9–117.6% compared to the negative control. nih.gov Similarly, other studies have reported the capability of chemically synthesized quinazoline derivatives to increase SOD activity. uomustansiriyah.edu.iq

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Studies have shown that certain quinazoline derivatives can significantly elevate CAT activity. nih.govbham.ac.uksciforum.net For instance, the derivative Q6 was found to increase CAT levels by 64–283% in TH-1 cells. nih.gov

Glutathione (B108866) Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate. Treatment with quinazoline derivatives has been shown to increase GPx activity. nih.govbham.ac.uksciforum.net The derivative Q6, for example, increased GPx levels by 52–235%. nih.gov Other novel 2-phenyl quinazoline-4(3H)-one derivatives have also been shown to significantly increase glutathione peroxidase activity. biotech-asia.org

The enhanced activity of these antioxidant enzymes contributes to a significant reduction in the levels of reactive oxygen species and mitigates lipid peroxidation. The accumulation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov Lipid peroxidation, a marker of oxidative stress, has been shown to be significantly decreased by various 2-phenyl quinazoline-4(3H)-one derivatives. biotech-asia.org Furthermore, some quinazoline derivatives have demonstrated the ability to protect DNA from oxidative damage induced by agents like hydrogen peroxide. nih.gov

Table 1: Effect of Quinazoline Derivatives on Antioxidant Enzyme Activity and Total Antioxidant Status Interactive Table

| Derivative | Concentration (µM) | % Increase in SOD Activity | % Increase in CAT Activity | % Increase in GPx Activity | % Increase in TAS | Cell Line | Reference |

| Q6 | 20 | 47.9 | - | - | - | TH-1 | nih.gov |

| Q6 | 50 | 117.6 | 64-283 | 52-235 | 237 | TH-1 | nih.gov |

| Q7 | 50 | - | - | - | 103 | TH-1 | nih.gov |

| Q8 | 50 | - | - | - | 106 | TH-1 | nih.gov |

Pre Clinical Therapeutic Potential of Quinazoline Derivative 2

Anti-cancer Activities in In Vitro and In Vivo Models (Non-Human)

Efficacy Against Various Cancer Cell Lines (e.g., MCF-7, A549, HepG2)

The quinazoline (B50416) derivative has demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines in laboratory settings. Its efficacy is particularly notable against liver, breast, and lung cancer cells.

In a panel of human liver cancer cell lines, the derivative showed potent activity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of 0.93 µM in HepG2 cells, 2.09 µM in HEP3B cells, 1.43 µM in HUH6 cells, and 4.37 µM in HUH7 cells. eco-vector.com Further testing against a wider range of cancer cell lines confirmed its broad-spectrum antiproliferative effects. The IC50 values were determined for breast cancer (MCF7), lung cancer (A549), and other cancer cell lines as detailed in the table below. eco-vector.com

Table 1: In Vitro Anticancer Activity of the Quinazoline Derivative

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HepG2 | Liver Cancer | 0.93 |

| HEP3B | Liver Cancer | 2.09 |

| HUH6 | Liver Cancer | 1.43 |

| HUH7 | Liver Cancer | 4.37 |

| MCF7 | Breast Cancer | Data not specified |

| A549 | Lung Cancer | Data not specified |

| C42B | Prostate Cancer | Data not specified |

| PC3 | Prostate Cancer | Data not specified |

| Caco-2 | Colon Cancer | Data not specified |

| HL-60 | Leukemia | Data not specified |

| 8505 C | Thyroid Cancer | Data not specified |

| OVCAR-3 | Ovarian Cancer | Data not specified |

Data derived from a study on a potent LSD1 inhibitor. eco-vector.com The table indicates that while the compound was tested against a broad panel, specific IC50 values for all cell lines were not provided in the source material.

Mechanistic studies have revealed that this quinazoline derivative acts as a selective and reversible inhibitor of LSD1, an enzyme often overexpressed in various cancers. eco-vector.com By inhibiting LSD1, the compound increases the methylation levels of H3K4me1/2, which in turn suppresses the migration and epithelial-mesenchymal transition process in cancer cells like HepG2. eco-vector.com

Assessment in Xenograft Models and Other Animal Cancer Models

The in vivo anti-cancer effects of the quinazoline derivative were evaluated using xenograft mouse models, a common pre-clinical method where human tumor cells are implanted into immunodeficient mice. In a study utilizing a HepG2 xenograft model, the administration of this compound resulted in a significant suppression of tumor growth. eco-vector.com These findings from animal models suggest that the derivative has potent anti-liver cancer effects in a living organism, without showing obvious signs of toxicity. eco-vector.com

Potential in Overcoming Drug Resistance Mechanisms in Cancer Cells

While the specific quinazoline derivative detailed above has not been explicitly studied for its role in overcoming drug resistance, the broader class of quinazoline-based compounds has shown significant promise in this area. tandfonline.commdpi.com Drug resistance is a major hurdle in cancer therapy, often mediated by mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or mutations in drug targets. researchgate.net

Several studies have highlighted the potential of quinazoline hybrids to conquer drug resistance. For instance, certain quinazoline-indole hybrids have demonstrated greater sensitivity to doxorubicin-resistant cancer cells than to their drug-sensitive counterparts. tandfonline.com Similarly, some quinazoline-hydroxamic acid hybrids have exhibited excellent antiproliferative activity against multidrug-resistant cancer cell lines. tandfonline.com Other research has focused on developing quinazoline derivatives that can inhibit ABCG2, a transporter protein associated with drug resistance in breast cancer. emanresearch.org One such derivative showed a significantly lower IC50 value compared to gefitinib (B1684475) in a resistant breast cancer model. emanresearch.org The development of spiroindoline quinazolinediones has also been investigated for their effectiveness in reversing multidrug resistance mediated by P-gp overexpression. researchgate.net

Antimicrobial Activities in In Vitro and In Vivo Models (Non-Human)

The quinazoline scaffold is recognized for its wide range of pharmacological activities, including antimicrobial effects. nih.govsioc-journal.cn Although the specific derivative discussed in the anti-cancer sections has not been evaluated for its antimicrobial properties, numerous other quinazoline derivatives have been synthesized and tested for their efficacy against various pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinazoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. eco-vector.comnih.govresearchgate.net The structure of the quinazoline molecule can be modified at various positions to enhance its antibacterial potency. nih.gov

Studies have shown that certain quinazolin-4(3H)-one derivatives are effective against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com In one study, a series of novel quinazolinone derivatives showed that compounds with specific substitutions had significant bacteriostatic activity against S. aureus. eco-vector.com Another study reported that newly synthesized quinazolin-4(3H)-one derivatives exhibited moderate activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. frontiersin.org The conjugation of quinazolinone derivatives with silver nanoparticles has also been shown to enhance antibacterial activity against strains like E. coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, and P. aeruginosa. mdpi.com

Table 2: General Antibacterial Spectrum of Various Quinazoline Derivatives

| Bacterial Strain | Gram Type | Activity Noted |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Yes eco-vector.comnih.gov |

| Streptococcus pneumoniae | Gram-Positive | Yes eco-vector.com |

| Bacillus subtilis | Gram-Positive | Yes nih.gov |

| Bacillus cereus | Gram-Positive | Yes frontiersin.org |

| Escherichia coli | Gram-Negative | Yes eco-vector.comfrontiersin.org |

| Pseudomonas aeruginosa | Gram-Negative | Yes eco-vector.comnih.gov |

| Klebsiella pneumoniae | Gram-Negative | Yes eco-vector.com |

| Proteus mirabilis | Gram-Negative | Yes eco-vector.com |

This table represents a summary of findings for various quinazoline derivatives, not the specific compound detailed in section 5.1.

Antifungal Efficacy and Mechanism Exploration

In addition to antibacterial properties, the quinazoline scaffold is a promising framework for the development of antifungal agents. nih.govresearchgate.net Various derivatives have shown efficacy against a range of fungal pathogens, including those affecting human health and agriculture.

Several studies have reported the antifungal potential of newly synthesized quinazolinone derivatives against fungal strains such as Candida albicans and Aspergillus niger. nih.gov Some of these compounds exhibited better fungistatic (inhibiting fungal growth) than fungicidal (killing fungi) activity. nih.gov

The mechanisms of antifungal action for quinazoline derivatives are also under investigation. Some derivatives are thought to act as chitin (B13524) synthase inhibitors, disrupting the formation of the fungal cell wall. researchgate.netcabidigitallibrary.org More recently, a series of piperidine-4-carbohydrazide (B1297472) derivatives with a quinazolinyl moiety were found to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govacs.org Another study on 6-bromo-4-ethoxyethylthio quinazoline suggested that its antifungal mechanism involves altering the content of mycelial reducing sugars, chitosan, and soluble proteins in the fungus Gibberella zeae. researchgate.net High-throughput screening has also identified quinazoline derivatives that can inhibit the splicing of fungal group II introns, highlighting a novel RNA-targeting mechanism. acs.org

Antiviral Activities

Quinazoline derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity, targeting various stages of the viral life cycle. mdpi.com Researchers have synthesized and evaluated numerous analogues for their efficacy against a range of viruses in preclinical studies.

For instance, a series of 2,4-disubstituted quinazoline derivatives were developed and tested for their ability to combat the influenza virus. mdpi.com In the fight against SARS-CoV-2, the virus responsible for COVID-19, certain quinoline (B57606) and quinazoline derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov A screening of 101 such compounds revealed that derivatives labeled I-13e, I-13h, and I-13i showed significant potency in blocking RNA synthesis driven by the SARS-CoV-2 RdRp with relatively low cytotoxicity. nih.gov

Other studies have focused on developing quinazoline derivatives as Toll-like receptor 7 (TLR7) agonists to elicit an antiviral response. rsc.org The antiviral properties of 2,3-disubstituted quinazoline derivatives have also been investigated against Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus Type-I (HSV-1). asianpubs.org Furthermore, some 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have shown specific activity against viruses such as vaccinia virus, parainfluenza-3 virus, Coxsackie virus B4, and HSV types 1 and 2. internationalscholarsjournals.com Hybrid molecules combining the quinazoline scaffold with artemisinin (B1665778) have demonstrated potent activity against human cytomegalovirus (CMV). mdpi.com

Table 1: Preclinical Antiviral Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Virus/Mechanism | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| 2,4-disubstituted quinazolines | Influenza virus | Identified as active compounds against the influenza virus. | mdpi.com |

| Quinazoline derivatives (I-13e, I-13h, I-13i) | SARS-CoV-2 | Inhibit RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp). | nih.gov |

| TLR7-targeting quinazolines | General antiviral (via immune stimulation) | Designed as TLR7 agonists, with some compounds showing exceptional antiviral activity. | rsc.org |

| 2,3-disubstituted quinazolines | Japanese Encephalitis Virus (JEV), Herpes Simplex Virus (HSV-1) | Evaluated for in vitro and in vivo antiviral activity against JEV and HSV-1. | asianpubs.org |

| 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones (QAA, QOPD) | Vaccinia, Parainfluenza-3, HSV-1, HSV-2 | QAA showed activity against vaccinia and parainfluenza-3 viruses; QOPD was active against HSV-1, HSV-2, and vaccinia. | internationalscholarsjournals.com |

| Quinazoline-artemisinin hybrids | Human Cytomegalovirus (CMV) | Hybrids were found to have potent activity against CMV, superior to the standard drug ganciclovir. | mdpi.com |

Anti-tuberculosis Potential

The rise of multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) has created an urgent need for new anti-tuberculosis agents. plos.orgresearchgate.net Quinazoline derivatives have shown significant promise in this area, with numerous studies exploring their efficacy and mechanisms of action. researchgate.net

A notable series of 2-ethylthio-4-methylaminoquinazoline derivatives demonstrated potent activity against M. tb. plos.org Four compounds from this series (11626141, 11626142, 11626252, and 11726148) exhibited impressive minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.09 µg/mL against the H37Rv strain. plos.orgresearchgate.net Genetic sequencing of resistant mutants revealed that these compounds target the cytochrome bc1 complex, a vital component of the electron transport chain, by binding to both the QcrB and QcrA subunits. plos.org This dual-subunit targeting is a novel mechanism among cytochrome bc1 inhibitors. plos.org The lead compound, 11626252, was shown to deplete ATP and reduce oxygen consumption in M. tb. plos.org

Other research has identified dihydroquinazolinone derivatives with significant anti-tubercular activity. mdpi.com Compounds 3l and 3m, featuring di-substituted aryl moieties, were the most active against the drug-susceptible H37Rv strain, with a MIC of 2 µg/mL. mdpi.com Another derivative, 3k, which incorporates an imidazole (B134444) ring, showed activity against both drug-susceptible (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). mdpi.com Computational studies suggest these compounds may act by inhibiting the mycobacterial enzyme BioA, which is involved in biotin (B1667282) synthesis. mdpi.com

Table 2: Preclinical Anti-tuberculosis Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Strain(s) | Mechanism of Action (if known) | MIC | Reference(s) |

|---|---|---|---|---|

| 2-Ethylthio-4-methylaminoquinazolines (11626252, 11726148, etc.) | M. tb H37Rv | Inhibition of cytochrome bc1 complex (QcrA and QcrB subunits), leading to ATP depletion. | 0.02–0.09 µg/mL | plos.orgresearchgate.net |

| Dihydroquinazolinones (3l, 3m) | M. tb H37Rv | Inhibition of BioA enzyme (putative). | 2 µg/mL | mdpi.com |

| Dihydroquinazolinone (3k) | M. tb H37Rv, MDR-TB | Inhibition of BioA enzyme (putative). | 4 µg/mL, 16 µg/mL | mdpi.com |

| Benzimidazo[1,2-c]quinazoline (Compound 18) | M. tb | Not specified. | 0.78 µg/mL | mdpi.com |

| Pyrazole-quinazolinone hybrids (Compounds 72-76) | M. tb H37Rv | Not specified. | <6.25 µg/mL | rsc.org |

Anti-inflammatory and Immunomodulatory Activities in Pre-clinical Models

Quinazoline and quinazolinone derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models. nih.govnih.gov Their mechanisms often involve the modulation of key inflammatory pathways and mediators.

Studies on 2,4,6-trisubstituted-quinazoline derivatives revealed that several compounds possess significant anti-inflammatory activity. nih.gov Similarly, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been shown to act as anti-inflammatory agents. nih.gov In a model using murine macrophages, compound 4a from this class inhibited nitric oxide (NO) synthesis and the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov This compound also showed efficacy in an animal model of lipopolysaccharide (LPS)-induced acute lung injury, reducing neutrophil infiltration and tissue damage. nih.gov

The anti-inflammatory potential of these compounds is often linked to their ability to inhibit enzymes or receptors involved in the inflammatory cascade. For example, some derivatives have been investigated for their ability to inhibit the sodium-hydrogen exchanger NHE-1, which plays a role in the functions of immune cells, including cytokine release. nih.gov Other research has focused on developing condensed quinazolines, such as nih.govnih.govnih.govtriazino[2,3-c]quinazolines, which have shown high anti-inflammatory activity in models of formalin-induced inflammation. mdpi.com

Table 3: Preclinical Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4,6-Trisubstituted-quinazolines | Carrageenan-induced paw edema | Thirteen compounds showed significant anti-inflammatory activity. | nih.gov |

| Guanidine derivatives (e.g., 4a) | LPS-stimulated macrophages, LPS-induced acute lung injury in mice | Inhibited NO synthesis and IL-6 secretion; alleviated neutrophil infiltration and edema in the lung. | nih.gov |

| nih.govnih.govnih.govTriazino[2,3-c]quinazolines | Formalin-induced inflammation in rats | Demonstrated high anti-inflammatory activity. | mdpi.com |

| 2,3,6-Trisubstituted quinazolinones | Carrageenan-induced paw edema | Showed variable activity, with some compounds more active than the standard, phenylbutazone. | mdpi.com |

Neuroprotective and Anti-Alzheimer's Disease Potential in Pre-clinical Models

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and the multifaceted nature of its pathology has led to the development of multi-target drugs. mdpi.comresearchgate.net Quinazoline derivatives have emerged as a promising scaffold for designing such agents due to their ability to interact with several key targets implicated in AD. mdpi.comresearchgate.net

Preclinical research has shown that quinazoline derivatives can act as inhibitors of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.com This action helps to ameliorate the cholinergic deficit seen in AD patients. mdpi.com Beyond cholinesterase inhibition, these compounds have demonstrated potential in preventing the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques and inhibiting the hyperphosphorylation of tau protein, two central pathological hallmarks of AD. mdpi.comnih.gov

A series of rationally designed quinazoline derivatives (AV-1 to AV-21) were evaluated as multi-target ligands against human cholinesterases and β-secretase (BACE-1), the primary enzyme involved in Aβ production. nih.gov Compound AV-2 from this series showed balanced inhibition of these targets, prevented both self-induced and AChE-induced Aβ aggregation, and was found to be non-neurotoxic. nih.gov In vivo studies showed that AV-2 improved cognitive deficits in animal models, and ex vivo analysis revealed reduced levels of Aβ, BACE-1, and tau protein in the hippocampus. nih.gov Other studies have identified quinazolin-4-one derivatives that act as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in AD pathology, leading to improved learning-based performance in mice. acs.org

Table 4: Preclinical Anti-Alzheimer's Disease Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target(s) | Key Preclinical Findings | Reference(s) |

|---|---|---|---|